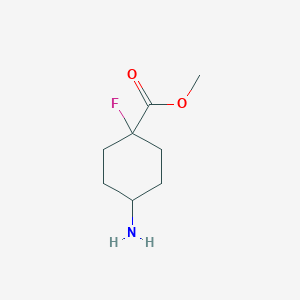

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC15996701

Molecular Formula: C8H14FNO2

Molecular Weight: 175.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14FNO2 |

|---|---|

| Molecular Weight | 175.20 g/mol |

| IUPAC Name | methyl 4-amino-1-fluorocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C8H14FNO2/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6H,2-5,10H2,1H3 |

| Standard InChI Key | DCIGCGTYPGIYRC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CCC(CC1)N)F |

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-amino-1-fluorocyclohexane-1-carboxylate (CAS: 1374656-13-9) is an organofluorine compound with the molecular formula C₈H₁₄FNO₂ and a molecular weight of 175.20 g/mol. Its structure features a cyclohexane ring substituted with three key functional groups:

-

A fluorine atom at the 1-position, influencing electronic properties.

-

An amino group (-NH₂) at the 4-position, enabling nucleophilic reactions.

-

A methyl ester (-COOCH₃) at the 1-position, providing sites for hydrolysis or transesterification.

The compound’s SMILES notation (COC(=O)C1(F)CCC(N)CC1) and IUPAC name (methyl 4-amino-1-fluorocyclohexane-1-carboxylate) reflect its stereochemistry and functional group arrangement .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄FNO₂ |

| Molecular Weight | 175.20 g/mol |

| CAS Number | 1374656-13-9 |

| SMILES | COC(=O)C1(F)CCC(N)CC1 |

| Hazard Classification | Skin/Respiratory Irritant |

Synthesis and Production Methods

The synthesis of methyl 4-amino-1-fluorocyclohexane-1-carboxylate involves multi-step reactions optimized for yield and purity. Key methodologies include:

Nucleophilic Fluorination

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

Amino Group Reactions

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester hydrolyzes to 4-amino-1-fluorocyclohexanecarboxylic acid, a precursor for peptide coupling.

Fluorine-Directed Reactivity

The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution or ring-opening reactions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

-

Stability: Degrades under prolonged exposure to light or moisture, necessitating storage at -20°C.

Spectroscopic Data

-

¹H NMR: δ 3.70 (s, 3H, -OCH₃), δ 3.20–3.40 (m, 1H, -NH₂), δ 2.50–2.70 (m, 2H, cyclohexane protons) .

-

¹³C NMR: δ 170.5 (C=O), 90.1 (C-F), 52.3 (-OCH₃).

Applications in Scientific Research

Pharmaceutical Development

-

Drug Candidates: Serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists. Fluorination improves metabolic stability and blood-brain barrier penetration.

-

Prodrug Design: The ester group enables controlled release of active carboxylic acid metabolites .

Materials Science

-

Polymer Modification: Incorporation into polyamides enhances thermal stability and solvent resistance.

-

Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior in display technologies.

Agricultural Chemistry

Comparative Analysis with Structural Analogs

Table 2: Analog Compounds and Key Differences

| Compound Name | CAS Number | Structural Variation |

|---|---|---|

| Methyl 4-amino-cyclohexanecarboxylate | 1374654-48-4 | Lacks fluorine substituent |

| Methyl cis-4-amino-1-fluorocyclohexane | 2411631-68-8 | Altered stereochemistry |

| 4-Amino-1-fluorocyclohexanecarboxylic acid | 1427378-61-7 | Carboxylic acid instead of ester |

Fluorination confers superior lipophilicity (LogP ≈ 1.2 vs. 0.8 for non-fluorinated analogs) and bioavailability .

Mechanism of Biological Action

In enzymatic studies, the compound inhibits serine proteases through reversible binding to the catalytic triad. The fluorine atom stabilizes enzyme-ligand interactions via dipole-dipole forces, while the amino group forms hydrogen bonds with aspartate residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume